5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one
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Overview
Description
The compound 5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one is a synthetic organic molecule that features a piperazine ring substituted with a 4-chlorophenyl group and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Substitution with 4-Chlorophenyl Group: The piperazine intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorophenyl group.
Formation of the Oxazolidinone Ring: The final step involves the reaction of the substituted piperazine with ethyl chloroformate and a suitable base to form the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines from the reduction of the oxazolidinone ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
The compound 5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known drugs with antibacterial, antifungal, and antiviral activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
- Ziprasidone Related Compound F
Uniqueness
The uniqueness of 5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one lies in its specific structural features, such as the combination of a piperazine ring with a 4-chlorophenyl group and an oxazolidinone moiety. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to similar compounds .
Properties
CAS No. |
51094-03-2 |
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Molecular Formula |
C15H20ClN3O2 |
Molecular Weight |
309.79 g/mol |
IUPAC Name |
5-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H20ClN3O2/c16-12-1-3-13(4-2-12)19-9-7-18(8-10-19)6-5-14-11-17-15(20)21-14/h1-4,14H,5-11H2,(H,17,20) |
InChI Key |
PYSHMYWGLIGFKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2CNC(=O)O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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